Propionaldehyde oxime

Description

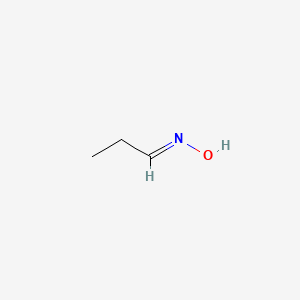

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-propylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-3-4-5/h3,5H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZZSXEPSSHNC-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-39-4 | |

| Record name | Propionaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Propionaldehyde Oxime and Its Derivatives

Conventional Synthetic Routes for Oximes

Condensation of Aldehydes with Hydroxylamine (B1172632)

The most traditional and widely employed method for the synthesis of propionaldehyde (B47417) oxime is the condensation reaction between propionaldehyde and hydroxylamine. numberanalytics.combyjus.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to yield the corresponding oxime.

The reaction is typically carried out by treating propionaldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl. asianpubs.org The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of propionaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime. quora.com The reaction is often acid-catalyzed, with the optimal pH typically being around 4.5 to facilitate both the protonation of the carbonyl group and maintain the nucleophilicity of hydroxylamine. numberanalytics.comnih.gov

While this method is straightforward and generally effective, it can be associated with certain drawbacks, such as the use of potentially hazardous hydroxylamine and the generation of byproducts. researchgate.netgoogle.com

Table 1: Conventional Synthesis of Propionaldehyde Oxime

| Reactants | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|

| Propionaldehyde, Hydroxylamine Hydrochloride | Pyridine, Sodium Acetate (B1210297), or Sodium Hydroxide | Ethanol or Water | Well-established, straightforward procedure. numberanalytics.comasianpubs.org |

Green Chemistry Approaches in Oxime Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. This has led to the exploration of several green chemistry approaches for the synthesis of oximes, including this compound.

Catalyst-Free Methods in Aqueous Media

Recognizing the environmental concerns associated with traditional solvents, researchers have explored the use of water as a reaction medium for oxime synthesis. Catalyst-free methods in aqueous media have been developed, offering a greener alternative. nih.gov These reactions often proceed efficiently at room temperature, minimizing energy consumption. The use of water as a solvent is not only environmentally friendly but can also simplify the work-up procedure. organic-chemistry.org

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as shorter reaction times, milder conditions, and higher yields. asianpubs.orgresearchgate.net The application of ultrasound in the synthesis of oximes involves the use of high-frequency sound waves to generate acoustic cavitation, which creates localized hot spots with high temperature and pressure, thereby accelerating the reaction rate. researchgate.netslideshare.net The ultrasound-assisted synthesis of oximes, including those derived from aliphatic aldehydes, has been reported to be highly efficient, often proceeding in a water/ethanol mixture in the presence of a base like potassium carbonate. asianpubs.orgresearchgate.net This method provides a significant improvement over classical methods that often require prolonged heating. asianpubs.org

Table 2: Ultrasound-Assisted Synthesis of Oximes

| Carbonyl Compound | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Aromatic Aldehydes | K2CO3 | Water/Ethanol | 10-30 min | High |

| Aliphatic Carbonyls | K2CO3 | Water/Ethanol | 10-30 min | High |

Data derived from studies on various carbonyl compounds. asianpubs.org

Biocatalytic and Nature-Inspired Approaches

Biocatalysis offers a highly selective and environmentally friendly alternative for chemical synthesis. nih.govacsgcipr.org Enzymes such as aldoxime dehydratases can catalyze the dehydration of aldoximes to nitriles in an aqueous environment, representing a green alternative to traditional chemical methods. semanticscholar.orgresearchgate.net While the direct biocatalytic synthesis of this compound is an area of ongoing research, the principles of biocatalysis are being applied to the broader field of oxime and nitrile production. semanticscholar.orgnih.gov This includes the use of whole-cell biocatalysts and engineered enzymes to improve efficiency and substrate scope. nih.govrsc.org Nature-inspired approaches also include the use of natural acids, such as those found in fruit juices, as catalysts for oxime synthesis, providing a simple and eco-friendly option. ijprajournal.com

Stereoselective Synthesis of this compound Isomers

Aldoximes, including this compound, can exist as two geometric isomers, designated as E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together). These isomers arise from the restricted rotation around the carbon-nitrogen double bond and often exhibit different physical properties and biological activities. researchgate.netresearchgate.net Consequently, controlling the stereochemical outcome of the oximation reaction is a significant objective in synthetic chemistry. Classical synthesis methods frequently result in a mixture of E and Z isomers, necessitating separation by techniques like chromatography or recrystallization. researchgate.net

Control of E/Z Isomerism in Aldoximes

Significant progress has been made in developing methodologies that allow for the selective synthesis of either the E or Z isomer of an aldoxime. The choice of catalyst and reaction conditions are critical factors in determining the isomeric ratio of the product. thieme-connect.com

A highly effective method for controlling stereochemistry relies on the selective use of different catalysts for the reaction of aldehydes with hydroxylamine hydrochloride. It has been demonstrated that using copper(II) sulfate (B86663) (CuSO₄) as a catalyst in a solid-state reaction at 90 °C leads to the highly selective formation of E-aldoximes. thieme-connect.comthieme-connect.com In contrast, employing potassium carbonate (K₂CO₃) as the catalyst at room temperature selectively yields the Z-isomers. thieme-connect.com The temperature is a critical parameter, as it can influence the position of the equilibrium between the two isomers. thieme-connect.com

Another advanced strategy for achieving high E-selectivity is through a base-catalyzed domino aza-Michael/retro-Michael reaction. researchgate.net This process involves the reaction of hydroxylamine with a 2-benzylidenemalononitrile derivative, which generates the (E)-aldoxime with excellent diastereomeric purity under mild conditions. researchgate.net Additionally, mixtures of existing E and Z isomers can be converted almost entirely to the E isomer by treatment with a protic or Lewis acid under anhydrous conditions, which causes the selective precipitation of the E isomer as an immonium salt. google.com

Table 3: Catalyst-Controlled Stereoselective Synthesis of Aldoximes This table is interactive. You can sort and filter the data.

| Aldehyde | Catalyst | Temp (°C) | Time (h) | Yield (%) | Product Ratio (E:Z) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | CuSO₄ | 90 | 0.5 | 95 | 100:0 | thieme-connect.com |

| Benzaldehyde | K₂CO₃ | RT | 1.0 | 92 | 10:90 | thieme-connect.com |

| 4-Chlorobenzaldehyde | CuSO₄ | 90 | 0.3 | 98 | 100:0 | thieme-connect.com |

| 4-Chlorobenzaldehyde | K₂CO₃ | RT | 1.5 | 95 | 15:85 | thieme-connect.com |

| 4-Methoxybenzaldehyde | CuSO₄ | 90 | 0.5 | 92 | 100:0 | thieme-connect.com |

| 4-Methoxybenzaldehyde | K₂CO₃ | RT | 1.0 | 90 | 12:88 | thieme-connect.com |

Reaction Mechanisms and Chemical Reactivity of Propionaldehyde Oxime

Mechanistic Insights into Oxime Formation

The formation of propionaldehyde (B47417) oxime proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the nitrogen atom of hydroxylamine (B1172632) on the electrophilic carbonyl carbon of propionaldehyde. doubtnut.commasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate known as a carbinolamine. eopcw.comlibretexts.org

The second step is the dehydration of the carbinolamine intermediate, which results in the formation of the C=N double bond characteristic of the oxime. masterorganicchemistry.com This elimination of a water molecule is typically the rate-determining step under acidic conditions. nih.gov

The general mechanism is outlined below:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbonyl carbon of propionaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming the neutral carbinolamine intermediate. masterorganicchemistry.comlibretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule and forming a protonated oxime.

Deprotonation: A base removes the proton from the nitrogen, yielding the final propionaldehyde oxime product.

This addition-elimination sequence is a fundamental reaction in organic chemistry for the synthesis of imines and related compounds. eopcw.com

The rate of this compound formation is significantly influenced by the pH of the reaction medium. The reaction is subject to both general acid and, in some cases, base catalysis. nih.govresearchgate.net

Acid Catalysis: Under acidic conditions, the reaction is typically accelerated. numberanalytics.com The acid protonates the carbonyl oxygen of propionaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. numberanalytics.com However, if the pH is too low, the hydroxylamine nucleophile can be protonated, rendering it unreactive. nih.gov Consequently, the reaction rate for oxime formation often exhibits a bell-shaped dependence on pH, with an optimal pH typically around 4-5. nih.govnumberanalytics.com In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral carbinolamine intermediate is generally the rate-determining step. nih.gov

Base Catalysis: While less common for simple aldoxime formation, base catalysis can also play a role. A base can deprotonate the hydroxylamine, increasing its nucleophilicity. numberanalytics.com Some studies on semicarbazone formation, a related reaction, have shown evidence of base catalysis. researchgate.net Bifunctional catalysts, which possess both acidic and basic moieties, have been developed to facilitate rapid oxime formation at neutral pH. rsc.org

| Catalyst Type | Role | Effect on Reaction Rate | Optimal Conditions |

| Acid (e.g., HCl) | Protonates carbonyl oxygen, increasing electrophilicity of the carbonyl carbon. | Accelerates the reaction. | Typically pH 4-5. nih.govnumberanalytics.com |

| Base (e.g., Pyridine) | Can deprotonate hydroxylamine, increasing its nucleophilicity. | Can enhance the reaction rate. numberanalytics.com | Varies depending on the specific reactants and conditions. |

| Bifunctional Catalysts | Employ intramolecular proton transfer to facilitate the reaction. | Can dramatically enhance the rate at neutral pH. rsc.org | Neutral pH (pH 7). |

The medium in which the reaction is conducted can have a notable impact on the rate of oxime formation.

Solvent Effects: The polarity of the solvent can influence the reaction rate. sciensage.info Studies on the formation of propyl-oximes have shown that the choice of dispersing solvent can significantly affect the yield. For instance, in the analysis of propanal, the formation of the corresponding oxime was found to be more efficient in hexane (B92381) compared to more polar solvents like methanol (B129727) or ethanol. researchgate.net This suggests that the transition state may be less polar than the reactants, or that solvent-reactant interactions in polar solvents can hinder the reaction. Computational studies on the related Beckmann rearrangement have also highlighted the active participation of solvent molecules in the reaction mechanism, which can significantly lower activation barriers. acs.org

Ionic Strength: The effect of ionic strength on the rate of oxime formation appears to be variable and dependent on the specific reaction system. In some studies on the oxidation of oximes, the ionic strength of the medium had a negligible effect on the reaction rate. rasayanjournal.co.inasianpubs.org However, other research has demonstrated that the addition of various salts can significantly accelerate the kinetics of oxime formation in aqueous solutions at physiological pH. rsc.orgdiva-portal.org For example, salts like NaCl, KCl, and CaCl2 have been shown to increase the pseudo-first-order reaction rates by a factor of 1.5 to 6.9, in a concentration-dependent manner. rsc.orgdiva-portal.org This catalytic effect of salts is attributed to their ability to influence the reaction environment and potentially stabilize charged intermediates or transition states. diva-portal.org

| Factor | Influence on Reaction Rate | Research Findings |

| Solvent Polarity | Can significantly impact reaction rates and yields. | Formation of propyl-oximes is more favorable in less polar hexane than in methanol or ethanol. researchgate.net The activated complex in some oxime reactions is more polar than the reactants. sciensage.info |

| Ionic Strength | Can be negligible or can significantly accelerate the reaction. | Some studies report negligible effects. rasayanjournal.co.inasianpubs.org Other studies show a 1.5 to 6.9-fold increase in rate with the addition of salts like NaCl and CaCl2. rsc.orgdiva-portal.org |

Influence of Acidic and Basic Catalysis on Reaction Kinetics

Intramolecular and Rearrangement Reactions

This compound, like other aldoximes, can undergo significant intramolecular reactions, leading to the formation of different functional groups or cyclic structures.

The Beckmann rearrangement is a classic reaction of oximes, which typically converts ketoximes to amides and aldoximes to nitriles. masterorganicchemistry.combyjus.com When this compound is subjected to the conditions of the Beckmann rearrangement, it is expected to yield propionitrile. This reaction is generally promoted by acidic reagents such as sulfuric acid, phosphorus pentachloride, or tosyl chloride. unacademy.comwikipedia.org

The mechanism for the rearrangement of an aldoxime to a nitrile involves the following key steps:

Activation of the Hydroxyl Group: The hydroxyl group of the oxime is converted into a good leaving group, often by protonation with a strong acid or reaction with a reagent like PCl5. masterorganicchemistry.comunacademy.com

Rearrangement and Elimination: A hydride shift occurs from the adjacent carbon to the nitrogen atom, with the simultaneous departure of the leaving group (e.g., water). masterorganicchemistry.com This concerted step avoids the formation of a highly unstable nitrene intermediate.

Deprotonation: The resulting protonated nitrile is then deprotonated to give the final nitrile product. masterorganicchemistry.com

This transformation provides a valuable synthetic route for the conversion of aldehydes to nitriles via their corresponding oximes. numberanalytics.com

Oxime functionalities are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. numberanalytics.comnumberanalytics.com this compound, or derivatives thereof containing an appropriately positioned unsaturated moiety, can undergo intramolecular cyclization reactions.

These ring-closing reactions can be initiated through several pathways:

Intramolecular Nucleophilic Attack: If the molecule contains a nucleophilic group, it can attack the C=N bond or a related activated species.

Radical Cyclization: Oxidative conditions can generate oxime radicals, which can then undergo intramolecular addition to a double bond, leading to the formation of five-membered heterocycles like isoxazolines or cyclic nitrones. beilstein-journals.org

Palladium-Catalyzed Reactions: O-acyloximes can undergo oxidative addition to a palladium(0) catalyst, generating an intermediate that can participate in intramolecular Heck-type reactions to form a variety of aza-heterocycles, such as pyrroles and pyridines. nih.gov

Ring-Closing Metathesis (RCM): Chiral oxime ethers derived from unsaturated aldehydes can undergo addition of an alkene-containing organometallic reagent. The resulting diene can then be subjected to RCM to form 5-, 6-, and 7-membered nitrogen heterocycles. rsc.org

These strategies highlight the utility of oxime intermediates, including those derived from propionaldehyde, as key building blocks in the construction of complex cyclic architectures. researchgate.net

Beckmann Rearrangement of Aldoximes to Nitriles

Tautomeric Equilibria and Conformational Dynamics

The chemical behavior of this compound is significantly influenced by its structural dynamics, including tautomeric equilibria and conformational preferences. These aspects dictate the molecule's stability, reactivity, and interactions.

Oxime-Nitrone Tautomerism and Isomer Stability

This compound can exist in equilibrium with its tautomeric forms, primarily the nitrone and nitroso isomers. nih.govnih.gov The oxime form is generally the most stable and predominant species. nih.govnih.gov The oxime-nitrone tautomerism is a significant area of study, with the isomerization thought to occur through a thermal 1,2-hydrogen shift. nih.govresearchgate.net Theoretical calculations suggest this can be a bimolecular process. nih.gov

While the nitrone tautomer is less stable than the oxime, it exhibits higher reactivity in certain reactions like cycloadditions. nih.govnih.govmdpi.com The energy difference between the oxime and nitrone forms can be influenced by substituents; electron-donating groups can stabilize the nitrone form, facilitating reactions. nih.govmdpi.com

Table 1: Tautomeric Forms of this compound and Relative Stabilities

| Tautomer | General Structure | Relative Stability |

| Oxime | RR'C=NOH | Most Stable nih.govnih.gov |

| Nitrone | RR'C=N+(O-)H | Less Stable than Oxime nih.govnih.gov |

| Nitroso | RR'CH-N=O | Least Stable nih.gov |

Configurational and Conformational Preferences of this compound

This compound exists as two main geometrical isomers, the E and Z forms, which can have different physical properties. nih.govnih.gov The Z-isomer is generally found to be the more stable configuration. nih.govnih.gov

Computational studies, such as those using ab initio and DFT methods, have been employed to investigate the conformational landscape of this compound. acs.org For the E-isomer, two primary conformations are identified: synperiplanar (sp) and anticlinal (ac). acs.orgoup.com The anticlinal form is found to be more stable than the synperiplanar form by approximately 0.15 kcal/mol. acs.orgoup.com The global energy minimum for the E-isomer occurs with a CCCN dihedral angle of around 120° for the ac conformation and 0° for the sp conformation. acs.org The Z-isomer is predicted to have a global minimum at a CCCN dihedral angle of 180°. acs.org These conformational preferences are influenced by non-bonding interactions between the methyl (CH₃) and hydroxylamine (NOH) groups. acs.org

Table 2: Calculated Relative Stabilities of (E)-Propionaldehyde Oxime Conformers

| Conformer | Dihedral Angle (φ CCCN) | Relative Energy (kcal/mol) | Reference |

| ac-form | ~120° | 0.00 | acs.org |

| sp-form | ~0° | 0.16 | acs.org |

Intermolecular Reactions and Functional Group Transformations

This compound serves as a versatile precursor in organic synthesis, readily undergoing various transformations to yield a range of valuable compounds. nih.gov

Derivatization to Oxime Ethers and Esters

The hydroxyl group of this compound can be derivatized to form oxime ethers and esters. mdpi.com O-alkylation is a common method for synthesizing oxime ethers, often involving the reaction of the oxime with an organohalide in the presence of a base. google.com One procedure involves converting the oxime to its alkali metal salt, followed by reaction with an alkyl halide. google.com For instance, this compound can be reacted with compounds like 4-substituted phenoxyalkyl tosylates or bromides to produce the corresponding oxime ethers. tandfonline.com Similarly, oxime esters can be prepared through the esterification of the oxime with carboxylic acids or their derivatives. nih.gov These reactions are significant as they introduce new functional groups and modify the molecule's properties for various applications, including as potential insect growth regulators. tandfonline.com

Reduction to Amines

The reduction of this compound is a key method for the synthesis of the corresponding primary amine, propylamine. This transformation can be achieved using several reducing agents and conditions. jove.com Catalytic hydrogenation is a widely used method, employing catalysts based on noble metals like palladium or ruthenium. rsc.orgrsc.org For example, a heterogeneous palladium-based catalyst has been shown to be highly effective for the hydrogenation of oximes to primary amines in water under mild conditions (1 atm H₂, room temperature). rsc.org Homogeneous ruthenium catalysts have also demonstrated high activity and selectivity for the reduction of aliphatic aldoximes. rsc.org Other reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can also be used. jove.com

Conversion to Nitriles, Nitro Compounds, and Nitrones

This compound can be converted into several other important functional groups.

Nitriles: Dehydration of this compound yields propionitrile. wikipedia.org This can be accomplished using various dehydrating agents, such as acetic anhydride (B1165640) or by heating with reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH). missouri.edusciencemadness.org A rhodium carbonyl cluster catalyst system has also been shown to convert aliphatic oximes to nitriles. oup.com

Nitro Compounds: Oxidation of this compound can produce 1-nitropropane. brainly.inshaalaa.com A common oxidizing agent for this transformation is trifluoroacetic acid. brainly.inshaalaa.com

Nitrones: As discussed in the tautomerism section, this compound can isomerize to a nitrone. While the nitrone is generally a less stable intermediate, it can be trapped in situ, for example, through intramolecular cycloaddition reactions. nih.govresearchgate.net The formation of nitrones can also be achieved through oxidation.

Hydrolysis of Oximes

The hydrolysis of an oxime is a chemical reaction that converts the oxime back into its parent aldehyde or ketone and a hydroxylamine. For this compound, this process yields propionaldehyde and hydroxylamine. noaa.govwikipedia.org The reaction is fundamentally the reverse of the condensation reaction used to form the oxime. nih.gov

The hydrolysis of oximes is an equilibrium-dependent process. mdpi.com In many cases, the equilibrium favors the starting materials, and the forward rate of hydrolysis can be significantly slower than the reverse condensation reaction. rsc.org Consequently, driving the reaction to completion often requires specific conditions or the removal of one of the products to shift the equilibrium. rsc.org

In aqueous solutions, aliphatic oximes like this compound are generally stable and are 100 to 1000 times more resistant to hydrolysis compared to analogous hydrazones. wikipedia.orgnih.gov This stability is a key characteristic of the oxime functional group.

The hydrolysis of oximes is typically catalyzed by acid. nih.govnih.gov The generally accepted mechanism for acid-catalyzed hydrolysis proceeds through the following key steps, illustrated for this compound:

Protonation: The reaction is initiated by the protonation of the nitrogen atom of the oxime. This step increases the electrophilicity of the carbon atom in the C=N double bond, making it more susceptible to nucleophilic attack. nih.gov

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom. This leads to the formation of a tetrahedral intermediate. nih.govresearchgate.net In neutral or acidic solutions, the rate-determining step is often this nucleophilic attack of water on the imine carbon. researchgate.net

Proton Transfer: A proton is transferred from the attacking oxygen atom to the nitrogen atom of the hydroxylamine moiety. This converts the hydroxylamino group into a better leaving group (water and ammonia (B1221849) derivative).

Elimination: The intermediate collapses, eliminating hydroxylamine and regenerating the protonated carbonyl group of the aldehyde.

Deprotonation: The final step is the deprotonation of the carbonyl group to yield the final product, propionaldehyde, and a molecule of hydroxylamine. wikipedia.orgnih.gov

The reaction rate is pH-dependent. While it is acid-catalyzed, the rate can decrease at very low pH values (typically below pH 3). This is because the attacking nucleophile (water) can become less effective in a highly acidic environment, and the oxime itself can be fully protonated, which can affect the subsequent steps. nih.gov

Given that oxime hydrolysis is often slow and reversible, various methods have been developed to promote the regeneration of the carbonyl compound. These methods often involve catalysts or specific reagents to facilitate the reaction under mild conditions.

One effective method involves the use of metal salts as promoters. Research has shown that cupric chloride dihydrate (CuCl₂·2H₂O) can efficiently catalyze the hydrolysis of both aldoximes and ketoximes. In a study by Quan et al., various oximes were hydrolyzed in high yields by refluxing with 2 molar equivalents of CuCl₂·2H₂O in an acetonitrile-water mixture. organic-chemistry.org This method is noted for its high efficiency, mild conditions, and the ability to recover and reuse the copper salt, aligning with green chemistry principles. organic-chemistry.org

The table below summarizes the yields obtained for the hydrolysis of various oximes using this cupric chloride-promoted method.

Table 1: Yields of Carbonyl Compounds from Oxime Hydrolysis Using CuCl₂·2H₂O Data sourced from a study on green chemistry methods for carbonyl regeneration. organic-chemistry.org

| Oxime Derivative | Product | Yield (%) |

| Benzaldoxime | Benzaldehyde | 98% |

| 4-Chlorobenzaldoxime | 4-Chlorobenzaldehyde | 98% |

| 4-Methoxybenzaldoxime | 4-Methoxybenzaldehyde | 95% |

| Cinnamaldoxime | Cinnamaldehyde | 92% |

| Acetophenone oxime | Acetophenone | 96% |

| Cyclohexanone (B45756) oxime | Cyclohexanone | 95% |

Another approach involves photocatalysis. A study reported a method using a simple BODIPY dye as a photocatalyst and air as an oxidant under visible light to either hydrolyze oximes to their corresponding ketone/aldehyde or rearrange them into amides. acs.org This highlights the ongoing development of novel and milder protocols for this transformation.

Furthermore, the significant difference in hydrolytic stability between oximes and related C=N bonded compounds has been quantified. Studies comparing isostructural conjugates show that oximes are substantially more stable than hydrazones.

Table 2: Relative Hydrolytic Stability of Imines Data based on kinetic studies comparing isostructural conjugates. nih.govnih.gov

| Conjugate Type | Relative First-Order Rate Constant of Hydrolysis (krel) |

| Oxime | 1 |

| Simple Hydrazone | ~1000 |

This enhanced stability makes oximes a preferred linkage in fields like bioconjugation, where robust chemical bonds are required under physiological conditions. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of Propionaldehyde Oxime

Quantum Chemical Investigations of Molecular Structure and Properties

Ab Initio and Density Functional Theory (DFT) Calculations

The molecular structure and stability of propionaldehyde (B47417) oxime have been extensively investigated using quantum chemical methods, including both ab initio and Density Functional Theory (DFT) calculations. These computational approaches provide detailed insights into the molecule's geometric parameters, such as bond lengths and angles, as well as its electronic properties.

Studies have employed various levels of theory and basis sets to optimize the molecular geometries of the E and Z geometrical isomers of propionaldehyde oxime. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), with basis sets like 6-31G, have been utilized. acs.org Concurrently, DFT methods, for instance using the BLYP functional with 6-31G and 6-31G basis sets, have also been applied to optimize the molecule's structure. acs.org The results from these calculations are often compared with experimental data, such as those from electron diffraction studies, to validate the theoretical models. acs.org

Key structural parameters, including the C=N bond length and the C1-C2-C3 and C2-C3-N angles, have been analyzed for different conformers of both the E and Z isomers. acs.org These theoretical investigations help to understand how non-bonding interactions between the methyl (CH₃) and hydroxylamine (B1172632) (NOH) groups influence the molecule's geometry. acs.org Furthermore, DFT calculations have been instrumental in studying the electronic structure of oximes, providing insights into frontier molecular orbitals (HOMO and LUMO) which are crucial for understanding their reactivity. nih.gov For instance, methods like B3LYP with the 6-311G(d,p) basis set have been used to explore reaction mechanisms involving carbonyl oximes. nih.gov To account for dispersion effects, which can be a limitation in standard DFT, methods like wB97X-D have also been employed. nih.gov

Conformational Landscapes and Rotational Potential Energy Surfaces

This compound can exist in different conformations due to rotation around the C2-C3 single bond. Both the E and Z isomers have multiple possible rotational conformers. oup.com Computational studies have been crucial in mapping the conformational landscapes and determining the relative stabilities of these conformers.

Rotational potential energy surfaces (PES) for both the E and Z isomers have been generated using computational methods like HF/6-31G, MP2/6-31G, and BLYP/6-31G. acs.org These surfaces are created by calculating the energy of the molecule as a function of the C-C-C-N dihedral angle. For the E isomer, two main conformers are identified: the anti-periplanar (ap) or s-trans form and the syn-clinal (sc) or gauche form. The PES calculations indicate that for the E isomer, the global minimum corresponds to the anti-clinal (ac) and syn-periplanar (sp) conformations, with the ac form being slightly more stable than the sp form. acs.org One study using the HF/6-31G level of theory found the ac form to be more stable by 0.16 kcal/mol, which shows excellent agreement with the experimental value of 0.15 kcal/mol. acs.org

For the Z isomer, the potential energy curve suggests a structure with large-amplitude motion, and the global minimum is found at a C-C-C-N dihedral angle of 180° (ap conformer). acs.org The analysis of these potential energy surfaces also involves Fourier decomposition to understand the contributions of different energetic terms to the rotational barrier. acs.org These computational findings are essential for interpreting experimental data, such as microwave spectroscopy, which can identify the predominant conformers in the gas phase. oup.com

Computational Elucidation of Reaction Mechanisms

Analysis of Potential Energy Surfaces and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surfaces (PES) and locating the transition states, researchers can understand the pathways and energetics of chemical transformations.

The formation of oximes, for example, is a reaction that has been studied computationally. The mechanism generally involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration. DFT calculations are used to model the energetics of each step, including the formation of intermediates and the energy barriers of transition states. researchgate.net For instance, in the acid-catalyzed formation of oximes, computational studies analyze the protonation steps and the subsequent elimination of water. researchgate.netmasterorganicchemistry.com

Theoretical studies have also investigated intramolecular reactions. For example, the intramolecular oxime transfer reaction leading to the formation of isoxazolines has been assessed using DFT (PBE0/def2-TZVPP) in conjunction with a polarizable continuum model. nih.gov These calculations predict that the water-addition and -expulsion steps have the highest energy barriers along the reaction pathway, which aligns with experimental observations. nih.gov The analysis of the PES helps in identifying the rate-limiting step of a reaction. In some oxime formation reactions, the proton transfer in the final tautomerization step from a nitroso intermediate to the oxime has been identified as the rate-limiting step under anhydrous conditions. researchgate.net

Solvent Effects and Proton Transfer Mechanisms

Solvent plays a crucial role in many chemical reactions, and computational models are essential for understanding its influence on reaction mechanisms, particularly for processes involving proton transfer.

The effect of solvent on reactions of propionaldehyde has been investigated using a combination of experimental techniques like PFG NMR and computational approaches. nih.govmagritek.com For the reduction of propionaldehyde, studies have shown that solvents with high hydrogen-bond accepting ability can form larger aggregates, which can hinder the access of the reactant to the catalyst, thereby decreasing the reaction rate. nih.govmagritek.com

In the context of oxime formation and other reactions involving proton transfer, computational models often include explicit solvent molecules or use polarizable continuum models (PCM) to simulate the solvent environment. nih.govnih.gov These models have shown that solvent molecules can actively participate in the reaction mechanism, for instance, by mediating proton transfer. researchgate.net Theoretical calculations have demonstrated that water-mediated proton transfer can significantly lower the energy barrier of the rate-limiting step in some oxime formation reactions compared to direct proton transfer in a vacuum. researchgate.net The inclusion of solvent effects in DFT calculations is critical for accurately predicting reaction barriers and understanding mechanisms in solution. wisc.edu For example, in the Beckmann rearrangement of cyclohexanone (B45756) oxime, DFT studies incorporating a solvent model have been used to investigate secondary reaction pathways. wisc.edu

Advanced Analytical Techniques for Propionaldehyde Oxime Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of propionaldehyde (B47417) oxime. By interacting with electromagnetic radiation, molecules provide unique spectral "fingerprints" that reveal information about their atomic composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including propionaldehyde oxime. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). This compound exists as two stereoisomers, syn and anti, which can often be distinguished and characterized by NMR.

¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in a molecule. For this compound, distinct signals are observed for the protons on the ethyl group (CH₃ and CH₂), the aldehydic proton (CH=N), and the hydroxyl proton (OH). The chemical shifts and coupling patterns of these protons can help in assigning the syn and anti conformations.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom in this compound gives a distinct signal. savemyexams.comsavemyexams.com The chemical shifts of the carbons in the ethyl group, as well as the C=N carbon, are characteristic and can be used to confirm the structure of the molecule. libretexts.org For instance, in propanal, the carbons are in different chemical environments and would therefore show distinct peaks. libretexts.org

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for studying nitrogen-containing compounds like oximes. The chemical shift of the nitrogen atom in the C=N-OH group is sensitive to its electronic environment and can provide valuable information about the isomeric state (syn or anti). researchgate.net In ketoximes, the E isomers are generally observed at a lower field (deshielded) compared to the Z isomers.

Interactive Data Table: Typical NMR Chemical Shifts for this compound and Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | CH₃ (in ethyl group) | ~1.1 | researchgate.net |

| ¹H | CH₂ (in ethyl group) | ~2.2 | researchgate.net |

| ¹H | CH=N | ~6.7 (anti), ~7.4 (syn) | researchgate.net |

| ¹³C | C=N | ~150 | libretexts.orgnih.gov |

| ¹⁵N | C=N-OH | ~ -5 to +5 (relative to nitromethane) | researchgate.net |

Infrared and Microwave Spectroscopy for Vibrational and Rotational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. libretexts.org Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. For this compound, key IR absorption bands include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. researchgate.net

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the ethyl group.

C=N stretching: A sharp peak around 1650-1690 cm⁻¹, indicative of the oxime C=N bond. researchgate.netresearchgate.net

Microwave Spectroscopy: This technique provides highly precise information about the rotational constants of a molecule in the gas phase, which are related to its moments of inertia. libretexts.orglibretexts.org From these constants, very accurate molecular geometries, including bond lengths and angles, can be determined. Studies on (Z)-propionaldehyde oxime using microwave spectroscopy have determined its rotational constants, confirming its conformation in the gas phase. oup.comoup.com The rotational constants for the ground vibrational state of (Z)-propionaldehyde oxime were found to be A=15453.95±0.20 MHz, B=2733.60±0.03 MHz, and C=2394.85±0.02 MHz. oup.comoup.com

Interactive Data Table: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Characteristic Value/Range | Reference |

| Infrared (IR) | O-H stretch | 3200-3600 cm⁻¹ | researchgate.net |

| Infrared (IR) | C=N stretch | 1650-1690 cm⁻¹ | researchgate.netresearchgate.net |

| Microwave | Rotational Constant A ((Z)-isomer) | 15453.95 MHz | oup.comoup.com |

| Microwave | Rotational Constant B ((Z)-isomer) | 2733.60 MHz | oup.comoup.com |

| Microwave | Rotational Constant C ((Z)-isomer) | 2394.85 MHz | oup.comoup.com |

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are powerful for separating components of a mixture, while mass spectrometry provides information about the mass-to-charge ratio of ionized molecules, allowing for their identification and quantification. The coupling of these techniques offers unparalleled analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a workhorse technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a mixture as it passes through a long capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be used for identification by comparing it to spectral libraries. nih.gov

GC-MS can be used for both qualitative (identification) and quantitative (concentration measurement) analysis of this compound. researchgate.net The retention time in the GC provides one level of identification, while the mass spectrum provides definitive confirmation. For quantitative analysis, the area of the chromatographic peak is proportional to the amount of the compound present. The NIST Mass Spectrometry Data Center contains a mass spectrum for this compound (NIST Number: 326792) with a top peak at m/z 73. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

For less volatile compounds or for analyses requiring higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice. acs.org In LC-MS, the separation is performed in the liquid phase, which is then introduced into the mass spectrometer. LC-MS is particularly useful for the trace analysis of oximes in complex matrices. nih.govepa.govepa.gov While direct analysis of this compound by LC-MS is possible, derivatization is often employed to improve chromatographic retention and ionization efficiency. mdpi.comnih.gov

Hyphenated Techniques and Derivatization Strategies for Enhanced Detection

The coupling of separation and detection techniques is known as a hyphenated technique. nih.govrjpn.org GC-MS and LC-MS are prime examples. To enhance the detection of this compound, especially at trace levels, derivatization strategies are often employed. researchgate.net Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility for GC analysis or ionization efficiency for MS detection. nih.govresearchgate.net

A common derivatization reagent for aldehydes and oximes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govresearchgate.netgcms.cz The resulting PFB-oxime derivatives are highly volatile and can be sensitively detected by GC-MS, often using electron capture negative ionization (ECNI) for very low detection limits. researchgate.netnih.gov The derivatization of propionaldehyde with PFBHA results in the formation of syn and anti isomers, which can sometimes be separated by GC. researchgate.net

Another common derivatization method is silylation, where active hydrogens (like the one in the oxime's OH group) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis. nih.govrestek.com

Interactive Data Table: Derivatization Reagents for this compound Analysis

| Derivatization Reagent | Purpose | Analytical Technique | Reference |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Enhances volatility and detection sensitivity | GC-MS | nih.govresearchgate.netgcms.cznih.gov |

| Trimethylsilylating agents (e.g., BSTFA) | Increases volatility and thermal stability | GC-MS | nih.govrestek.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | Forms stable, UV-active derivatives | LC-UV, LC-MS | nih.govedpsciences.org |

Applications of Propionaldehyde Oxime in Advanced Chemical Synthesis

Propionaldehyde (B47417) Oxime as a Key Building Block in Complex Molecule Synthesis

Propionaldehyde oxime's utility as a three-carbon building block is well-established in organic synthesis. chemeurope.com Its oxime functionality can be readily transformed into other important functional groups, such as nitriles through dehydration or amines via reduction, providing a gateway to more complex molecular architectures. solubilityofthings.com For instance, the condensation of propionaldehyde with tert-butylamine (B42293) yields an imine that, upon deprotonation, can act as a nucleophile in reactions with aldehydes, demonstrating its role in constructing larger carbon frameworks. chemeurope.com

The oxime group itself offers unique reactivity. It can participate in various reactions, including rearrangements and cycloadditions, to form heterocyclic compounds. nih.gov Research has shown that oximes, in general, are valuable precursors for synthesizing a range of complex structures. nih.govnumberanalytics.com The inherent stability of the oxime linkage, compared to imines, also makes it a desirable feature in the design of complex molecules. nih.gov Borylated oximes, for example, have been synthesized and used to create a variety of other borylated compounds, including heterocycles. nih.gov

Rational Design of Functionalized Oxime Derivatives

The ability to modify the oxime group of this compound allows for the rational design of derivatives with specific properties and applications. This includes the synthesis of oxime ethers and its use as a precursor in polymer science.

Oxime ethers, synthesized from this compound, are a class of compounds with significant applications in medicine, agriculture, and organic synthesis. jocpr.com The synthesis typically involves the O-alkylation or O-arylation of the oxime. organic-chemistry.org A common method is the reaction of the oxime with alkyl halides in the presence of a base. jocpr.com More advanced methods include a one-pot synthesis from the corresponding aldehyde, hydroxylamine (B1172632), and an alkylating agent. jocpr.com Another efficient approach involves the P(III)-mediated O–H bond insertion reaction of oximes with α-keto esters. rsc.org These synthetic strategies allow for the introduction of a wide variety of substituents onto the oxygen atom of the oxime, enabling the fine-tuning of the molecule's properties for specific applications, such as the synthesis of acaricides. rsc.org

Table 1: Examples of Synthesized Oxime Ethers and their Applications

| Oxime Ether Derivative | Synthetic Method | Application | Reference(s) |

|---|---|---|---|

| O-Alkyl Oxime Ethers | Reaction with alkyl halides | Precursors for bioactive nitrogen-containing scaffolds | researchgate.net |

| O-Aryl Oxime Ethers | Arylation with diaryliodonium salts | Building blocks for benzofurans | organic-chemistry.org |

| Carbonyl β-Oxime Ethers | Organocatalytic β-hydroxylation of α,β-unsaturated aldehydes | Precursors to chiral 1,3-diols | organic-chemistry.org |

| Acaricide Precursor | P(III)-mediated O–H bond insertion | Agrochemical synthesis | rsc.org |

The oxime functional group has gained significant attention in polymer chemistry, particularly in the context of "click chemistry." rsc.org Oxime formation is a highly efficient and versatile conjugation reaction used in the synthesis of various polymeric materials, including hydrogels and self-healing polymers. rsc.orgnih.gov The reversible nature of the oxime bond allows for the creation of dynamic macromolecular structures, such as stars, that can dissociate and reconstruct in response to external stimuli. researchgate.net

This compound and its derivatives can be incorporated into polymer backbones. For example, the photochemical oximation of polyethylene (B3416737) using sources of NO radicals can introduce oxime groups onto the polymer chain. acs.org This functionalization allows for further chemical modifications, altering the properties of the polymer and expanding its potential applications. acs.org The formation of oximes is also utilized in creating covalent adaptable networks (CANs), which are materials that can transition from a solid to a more fluid-like state upon stimulation, enabling properties like self-healing and recyclability. researchgate.net

Synthesis of Oxime Ethers for Specific Chemical Applications

Role in Bioconjugation Chemistry and Chemical Biology

Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form an oxime, is a powerful tool in bioconjugation and chemical biology. nih.govresearchgate.net This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological systems, and is stable under physiological conditions. nih.gov

This conjugation strategy is employed in diverse applications, from labeling biomolecules for imaging and assays to constructing complex biomaterials and hydrogels. nih.govresearchgate.net Recent advancements have led to the development of catalysts that significantly accelerate the rate of oxime formation at neutral pH, making it one of the fastest and most versatile bioconjugation reactions available. nih.govacs.org Propionaldehyde itself can be used in bioconjugation; for instance, mPEG propionaldehyde has been used for the site-specific PEGylation of proteins. rsc.org The resulting oxime linkage is thermodynamically stable, a desirable characteristic for creating robust bioconjugates. rsc.org

Development of Novel Catalytic Ligands and Metal Complexes based on Oximes

Oxime-containing ligands have proven to be valuable in the field of coordination chemistry and homogeneous catalysis. researchgate.net The nitrogen and oxygen atoms of the oxime group can coordinate with a variety of metal centers, influencing the electronic and steric environment of the resulting metal complex. mdpi.com This modulation of the metal's properties can lead to enhanced catalytic activity and selectivity in various chemical transformations.

Phosphino-oxime ligands, for example, have been used to create ruthenium complexes that are efficient catalysts for the rearrangement of aldoximes into amides. researchgate.netresearchgate.net Palladium complexes with α-amino-oxime ligands derived from natural products like (R)-limonene have been synthesized and studied for their catalytic performance in reactions such as allylic alkylation. academie-sciences.fr Furthermore, cobalt complexes bearing pyridine-oxime ligands have shown remarkable activity in isoprene (B109036) polymerization, a key process in the synthetic rubber industry. mdpi.com Ruthenium(II) arene complexes with simple dioxime ligands have also been investigated as effective catalysts for transfer hydrogenation reactions. unipi.it

Research in Fine Chemical and Agrochemical Intermediates

This compound serves as an important intermediate in the production of various fine chemicals and agrochemicals. chinafuran.com Its derivatives are explored for their potential as pesticides and herbicides. solubilityofthings.com The versatility of the oxime functional group allows for its conversion into a range of other chemical entities, making it a valuable starting point for the synthesis of complex and biologically active molecules. solubilityofthings.comnumberanalytics.com For instance, derivatives of 2-methylpropanal oxime, a structurally similar compound, are used in the formulation of crop protection agents. solubilityofthings.com The synthesis of oxime ethers has also been applied to the creation of acaricides. rsc.org The broad applicability of propionaldehyde and its oxime in producing a wide array of chemical intermediates underscores its significance in the chemical industry. sphericalinsights.com

Table 2: this compound in the Synthesis of Fine and Agrochemical Intermediates

| Intermediate Class | Specific Application/Product Type | Role of this compound | Reference(s) |

|---|---|---|---|

| Fine Chemicals | Building block for complex organic molecules | Serves as a versatile three-carbon synthon | chemeurope.comchemodex.com |

| Agrochemicals | Precursor for pesticides and herbicides | Starting material for active ingredient synthesis | solubilityofthings.comchinafuran.com |

| Agrochemicals | Synthesis of acaricides | Used in the formation of oxime ether intermediates | rsc.org |

| Pharmaceuticals | Intermediate for drug synthesis | Structural motif in bioactive compounds | chinafuran.com |

Environmental Chemistry and Degradation Pathways of Propionaldehyde Oxime and Its Metabolites

Environmental Fate and Transformation Mechanisms

The environmental fate of propionaldehyde (B47417) oxime is governed by a combination of physical, chemical, and biological processes. Its moderate water solubility suggests a potential for migration into water and soil systems. honeywell-pmt.comnih.gov Once released, it is subject to several transformation mechanisms that determine its persistence and potential impact.

Hydrolysis and Oxidation Pathways in Aquatic and Terrestrial Environments

Hydrolysis:

The stability of propionaldehyde oxime is significantly influenced by pH. While stable under acidic and neutral conditions, it undergoes rapid hydrolysis in alkaline environments. epa.gov This base-catalyzed decomposition proceeds via the formation of methyl isocyanate, ultimately yielding the oxime of 2-methyl-2(methylthio)propanol, dimethylurea, methylamine, and carbon dioxide. researchgate.net The rate of hydrolysis is also temperature-dependent, increasing with higher temperatures. researchgate.net For instance, the hydrolysis half-life of aldicarb (B1662136), a related compound for which this compound is a metabolite, is significantly shorter at higher pH and temperatures. epa.gov

Oxidation:

Oxidation represents a key degradation pathway for this compound and its parent compounds in both aquatic and terrestrial settings. In aerobic soil environments, microbial oxidation is a major route for the degradation of related compounds like aldicarb. researchgate.net This process typically involves the oxidation of the sulfur atom to form sulfoxide (B87167) and subsequently sulfone derivatives. researchgate.netnih.govresearchgate.net For example, aldicarb is first oxidized to aldicarb sulfoxide and then to aldicarb sulfone. nih.govresearchgate.net These transformation products can persist in the soil and may retain toxicity. nih.govresearchgate.net

The table below summarizes the key abiotic degradation pathways for this compound and related compounds.

| Degradation Pathway | Environmental Compartment | Influencing Factors | Key Transformation Products |

| Hydrolysis | Aquatic, Terrestrial | pH (rapid under alkaline conditions), Temperature | Oxime of 2-methyl-2(methylthio)propanol, Dimethylurea, Methylamine, Carbon dioxide researchgate.net |

| Oxidation | Aquatic, Terrestrial | Aerobic conditions | Sulfoxide and sulfone derivatives researchgate.netnih.govresearchgate.net |

Microbial Degradation Mechanisms and Enzymatic Transformations

Microorganisms play a crucial role in the breakdown of this compound and related carbamate (B1207046) pesticides in the soil. researchgate.net Several bacterial and fungal species have been identified that can utilize these compounds as a source of carbon and nitrogen for their growth. researchgate.net

Microbial Degradation:

Under aerobic conditions, microbial oxidation is the predominant degradation pathway in surface soil. researchgate.net However, in anaerobic conditions, such as in groundwater, anaerobic microbial hydrolysis becomes more significant. ccme.ca Some studies have shown that in anaerobic environments, aldicarb sulfone and sulfoxide can revert to the parent compound, aldicarb. researchgate.net The degradation rates are generally faster in soils that have been previously treated with the pesticide, suggesting microbial adaptation. researchgate.net For instance, the half-life of aldicarb in some soil tests ranged from 1 to 15 days. epa.gov

Enzymatic Transformations:

The enzymatic breakdown of oxime-containing compounds is an area of active research. Aldoxime dehydratases are a class of enzymes that can catalyze the dehydration of aldoximes to nitriles. nih.govresearchgate.net The cytochrome P450 enzyme system has also been implicated in the oxidation of oximes. nih.gov In mammals, the metabolism of related compounds like aldicarb is rapid, with metabolites including aldicarb oxime being excreted in the urine. nih.gov The primary metabolic pathways involve both oxidative and hydrolytic processes. researchgate.net

The following table outlines the microbial and enzymatic transformation processes.

| Transformation Process | Conditions | Key Enzymes/Microorganisms | Resulting Products |

| Microbial Oxidation | Aerobic | Soil bacteria and fungi researchgate.net | Aldicarb sulfoxide, Aldicarb sulfone researchgate.netnih.govresearchgate.net |

| Microbial Hydrolysis | Anaerobic | Soil bacteria ccme.ca | Reversion to parent compound (e.g., aldicarb) researchgate.net |

| Enzymatic Dehydration | Biocatalytic | Aldoxime dehydratases nih.govresearchgate.net | Nitriles nih.govresearchgate.net |

| Enzymatic Oxidation | Metabolic | Cytochrome P450 enzymes nih.gov | Oxidized metabolites nih.gov |

Atmospheric Degradation and Formation of Related Carbonyl Oximes

While this compound itself is not expected to be significantly released into the atmosphere due to its low vapor pressure, the atmospheric chemistry of related carbonyl compounds is relevant to understanding the potential formation of similar oximes. ccme.ca

Volatile organic compounds (VOCs) in the atmosphere, including aldehydes, undergo photochemical reactions that can lead to the formation of secondary pollutants. mdpi.comca.gov The atmospheric degradation of larger organic molecules can also produce smaller aldehydes like propionaldehyde. rsc.orgconicet.gov.ar For example, the oxidation of amyl acetate (B1210297) in the atmosphere has been shown to produce propionaldehyde, among other carbonyl compounds. rsc.orgconicet.gov.ar

These atmospherically formed aldehydes can then react with hydroxylamine (B1172632) or its derivatives, if present, to form the corresponding oximes. rsc.org The reaction of aldehydes and ketones with hydroxylamine is a known route to oxime formation. rsc.orgnih.gov Therefore, it is plausible that propionaldehyde formed as a degradation product in the atmosphere could lead to the in-situ formation of this compound.

The atmospheric lifetime of aldehydes is relatively short, as they are highly reactive and can be removed through photolysis or reaction with atmospheric oxidants like OH radicals. mdpi.com This reactivity contributes to the formation of tropospheric ozone and other components of photochemical smog. mdpi.comrsc.orgconicet.gov.ar

Q & A

Q. Table 1: Yield Optimization Strategies

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Conventional (aqueous HCl) | 75–80 | 2–4 h | Simplicity |

| Ionic liquid-mediated | 90–95 | 1–2 h | Reduced by-products |

| Microwave-assisted | 85–90 | 10–15 min | Rapid kinetics |

Advanced: How does isomerization during gas chromatography (GC) analysis affect the characterization of this compound?

Answer:

this compound exhibits syn and anti isomerization under GC conditions, leading to split peaks or broadening. To resolve this:

- Temperature control : Isothermal runs at 60–80°C minimize interconversion .

- Carrier gas velocity : Helium flow rates of 1.2–1.5 mL·min⁻¹ improve resolution .

- Data analysis : Multivariate curve resolution (MCR) deconvolutes overlapping peaks, enabling accurate quantification .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

Q. Table 2: Chromatographic Retention Indices

| Compound | Retention Index (DB-5) | Source |

|---|---|---|

| This compound | 638–651 | [sCentInDB] |

| Acetaldehyde oxime | 580–595 | [sCentInDB] |

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

Answer:

Discrepancies arise from impurities or isomerization. Mitigation strategies:

- Purification : Recrystallization from ethanol/water (1:3) yields >99% purity .

- Standardized protocols : Adhere to OECD guidelines for sample preparation and humidity control .

- Inter-laboratory validation : Cross-validate results using shared reference samples .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Exposure limits : OSHA mandates air sampling to ensure concentrations <1 ppm .

- First aid : Immediate rinsing with water for skin/eye contact; use activated charcoal for ingestion .

- Storage : Inert atmosphere (N₂) at 4°C to prevent degradation .

Advanced: What strategies enable the synthesis of heterocyclic compounds from this compound derivatives?

Answer:

this compound serves as a precursor for:

Q. Key Reaction Conditions

| Product | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Isoxazole | Cl₂, Et₃N | 0–5°C | 70–75 |

| Oxadiazole | POCl₃, NH₂NH₂ | 80°C | 60–65 |

Advanced: How can dynamic isomer interconversion of this compound be quantified in real time?

Answer:

- Hyphenated techniques : GC-FTIR with chemometric MCR tracks isomer ratios during elution .

- Kinetic modeling : Arrhenius parameters (Eₐ = 45–50 kJ·mol⁻¹) derived from variable-temperature GC .

Basic: What challenges arise when reproducing literature protocols for this compound synthesis?

Answer:

Common issues include:

- Ambiguous steps : Missing details (e.g., stirring speed, cooling rate) affect reproducibility. Cross-reference multiple sources .

- By-product formation : Use TLC (silica gel, ethyl acetate/hexane 1:4) to monitor reaction progress .

Advanced: How do computational methods predict solvent effects on this compound reactivity?

Answer:

- DFT calculations : Solvent polarity (e.g., ε of water vs. DMSO) influences transition-state energies. Water stabilizes oxime intermediates by 5–8 kcal·mol⁻¹ .

- MD simulations : Hydrogen-bonding networks in protic solvents enhance nucleophilic attack on the carbonyl group .

Advanced: How does catalyst choice affect regioselectivity in this compound cycloadditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.